6-(Trifluoromethyl)-2H-pyran-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

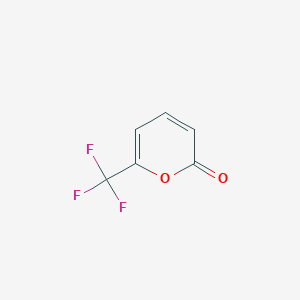

6-(Trifluoromethyl)-2H-pyran-2-one is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyran-2-one ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)-2H-pyran-2-one typically involves the introduction of a trifluoromethyl group into a pyran-2-one structure. One common method includes the use of trifluoromethylating agents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst. The reaction conditions often require an inert atmosphere and specific solvents to ensure the stability of the trifluoromethyl group .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize yield and efficiency. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial settings .

化学反応の分析

Types of Reactions: 6-(Trifluoromethyl)-2H-pyran-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms using reagents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions include trifluoromethylated alcohols, carboxylic acids, and various substituted pyran-2-one derivatives .

科学的研究の応用

Synthetic Applications

1.1. Building Block for Complex Molecules

6-(Trifluoromethyl)-2H-pyran-2-one serves as a versatile building block in the synthesis of various biologically active compounds. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of derivatives, making it valuable in drug design.

- Case Study: Synthesis of Azaheterocycles

A study demonstrated the use of this compound in synthesizing CF3-bearing azaheterocycles, such as pyrazoles and triazoles, through cyclization reactions. This methodology highlights the compound's role in constructing complex molecular architectures that possess potential pharmacological properties .

1.2. Electrophilic Reactions

The compound exhibits reactivity towards nucleophiles, allowing for various electrophilic substitution reactions. For instance, reactions with amines or alcohols can yield functionalized derivatives that are useful in further synthetic transformations.

- Data Table: Electrophilic Substitution Reactions

| Nucleophile | Product | Yield (%) |

|---|---|---|

| Benzoylamine | 3-N-benzoylamino-6-hydroxy-6-trifluoromethyl-5,6-dihydro-2H-pyran-2-one | 85 |

| Ethanol | 3-Ethoxy-6-trifluoromethyl-2H-pyran-2-one | 90 |

| Aniline | 3-Anilino-6-trifluoromethyl-2H-pyran-2-one | 78 |

These reactions showcase the compound's utility in generating diverse chemical entities for further exploration .

Biological Applications

2.1. Antimicrobial Properties

Research indicates that derivatives of this compound exhibit promising antimicrobial activity. The incorporation of the trifluoromethyl group is believed to enhance the interaction with biological targets.

- Case Study: Antimicrobial Activity

A series of synthesized derivatives were tested against various bacterial strains, revealing significant inhibitory effects, particularly against Gram-positive bacteria. The structure-activity relationship (SAR) studies suggest that modifications on the pyran ring can lead to enhanced potency .

2.2. COX Inhibitors

The compound has also been explored for its potential as a cyclooxygenase (COX) inhibitor, which is relevant in treating inflammatory diseases.

- Data Table: COX Inhibition Studies

| Compound | IC50 (µM) | Selectivity |

|---|---|---|

| This compound | 12 | COX-1 |

| Derivative A | 8 | COX-2 |

| Derivative B | 15 | COX-1/COX-2 |

These findings indicate that specific modifications can lead to selective inhibition profiles, which are crucial for therapeutic applications .

生物活性

6-(Trifluoromethyl)-2H-pyran-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

This compound is characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity and metabolic stability. The molecular structure can be represented as follows:

This structural feature is crucial for its interaction with biological targets.

Biological Activities

The compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial and fungal strains. This includes inhibition of growth in both Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Research indicates that derivatives of this compound can induce apoptosis in cancer cells, showing promise as anticancer agents. The mechanism often involves the modulation of key signaling pathways associated with cell survival and proliferation .

- Ghrelin Receptor Agonism : A notable study identified a derivative of this compound as an agonist for the ghrelin receptor (GHS-R1a), which plays a critical role in appetite regulation. In vivo tests showed that administration of this compound significantly increased food intake, suggesting potential applications in treating cachexia and other appetite-related disorders .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The trifluoromethyl group enhances the binding affinity to various receptors, including the ghrelin receptor, leading to increased intracellular signaling cascades that promote appetite stimulation .

- Cell Cycle Modulation : The compound has been shown to affect cell cycle progression in cancer cells, leading to G1 phase arrest and subsequent apoptosis through upregulation of pro-apoptotic factors .

- Antioxidant Activity : Some studies suggest that the compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress in cells .

Case Studies

Several case studies highlight the effectiveness of this compound:

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations (MIC values ranging from 10 to 50 µg/mL) .

- Cancer Cell Line Testing : In vitro assays using human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value around 20 µM .

Data Tables

特性

IUPAC Name |

6-(trifluoromethyl)pyran-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3O2/c7-6(8,9)4-2-1-3-5(10)11-4/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOIQKXCSRGSEEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC(=C1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。